Dihydrohaloperidol, (S)-

Sigma-1 Receptor Dopamine D2 Receptor Receptor Selectivity

(S)-Dihydrohaloperidol is the S(–) enantiomer of reduced haloperidol, the major carbonyl‑reduced metabolite of the antipsychotic drug haloperidol, belonging to the butyrophenone class. Unlike haloperidol, which binds dopamine D2 and sigma receptors with roughly equal affinity, its reduced metabolite exhibits profoundly shifted receptor selectivity, retaining high affinity for sigma-1 sites while losing >85‑fold affinity for D2 receptors, a profile that uniquely qualifies it as a sigma‑1‑preferring ligand.

Molecular Formula C21H25ClFNO2
Molecular Weight 377.9 g/mol
CAS No. 136271-61-9
Cat. No. B12739137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrohaloperidol, (S)-
CAS136271-61-9
Molecular FormulaC21H25ClFNO2
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
InChIInChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m0/s1
InChIKeyWNZBBTJFOIOEMP-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-Dihydrohaloperidol (CAS 136271-61-9) and Why Its Enantiomeric Identity Matters for Procurement


(S)-Dihydrohaloperidol is the S(–) enantiomer of reduced haloperidol, the major carbonyl‑reduced metabolite of the antipsychotic drug haloperidol, belonging to the butyrophenone class [1]. Unlike haloperidol, which binds dopamine D2 and sigma receptors with roughly equal affinity, its reduced metabolite exhibits profoundly shifted receptor selectivity, retaining high affinity for sigma-1 sites while losing >85‑fold affinity for D2 receptors, a profile that uniquely qualifies it as a sigma‑1‑preferring ligand [1][2]. The S(–) enantiomer is the physiologically predominant circulating form in humans and demonstrates stereoselective pharmacological behavior that the R(+) enantiomer does not replicate [3].

Why Racemic Dihydrohaloperidol or Haloperidol Cannot Substitute for (S)-Dihydrohaloperidol in Research Applications


Generic substitution with racemic dihydrohaloperidol or the parent drug haloperidol fails because each candidate presents a fundamentally different pharmacological signature. Haloperidol is a high‑affinity D2 antagonist that shows balanced D2/sigma‑1 binding, whereas (S)-dihydrohaloperidol is a sigma‑1‑preferring ligand with a >350‑fold discrimination ratio against D2 [1][2]. Racemic dihydrohaloperidol masks the stereoselective properties unique to the S(–) enantiomer, including its 10‑fold greater CYP2D6 inhibitory potency over the R(+) form and its 3.8‑fold higher sigma‑2 affinity [3][4]. Furthermore, only the reduced metabolite—not haloperidol—functions as a sigma‑1 receptor agonist capable of facilitating BDNF secretion from astroglia, representing a qualitative functional switch that cannot be achieved by the parent compound [5].

Quantitative Differentiation of (S)-Dihydrohaloperidol Versus Its Closest Analogs: Evidence-Based Selection Guide


Sigma-1 vs. Dopamine D2 Receptor Selectivity: (S)-Dihydrohaloperidol vs. Haloperidol

Reduced haloperidol (racemic dihydrohaloperidol) discriminates between sigma-1 (S1R) and dopamine D2 (D2R) receptors by >350‑fold, whereas haloperidol displays essentially no selectivity. In radioligand binding assays using cloned human receptors, haloperidol bound S1R with Ki = 1.7 nM and D2R with Ki = 2.8 nM (ratio ≈1.6), while reduced haloperidol retained S1R affinity (Ki = 1.5 nM) but lost D2R affinity by >350‑fold [1][2]. An earlier study in rat tissue similarly reported haloperidol Ki = 2.8 nM at both sigma and D2 sites, while reduced haloperidol bound D2 with Ki = 239 nM, an 85‑fold reduction [3].

Sigma-1 Receptor Dopamine D2 Receptor Receptor Selectivity

Sigma-2 Receptor Enantioselectivity: (S)-(-)-Dihydrohaloperidol vs. (R)-(+)-Dihydrohaloperidol

The S(–) enantiomer of dihydrohaloperidol is 3.8‑fold more potent at sigma‑2 (S2) sites than its R(+) antipode. In competition binding assays, (S)-(–)-3a displayed Ki = 8.2 nM at S2, whereas (R)-(+)-3a showed Ki = 31 nM, comparable to haloperidol itself (Ki = 26 nM) [1]. Both enantiomers bound sigma‑1 (S1) sites with equally high affinity (Ki = 1–2 nM), meaning that resolution of the enantiomers is only meaningful if differential S2 engagement is required [1].

Sigma-2 Receptor Enantioselectivity Binding Affinity

CYP2D6 Inhibition: 10‑Fold Stereoselective Difference Between S(–) and R(+) Enantiomers

The S(–) enantiomer of reduced haloperidol inhibits CYP2D6 with 10‑fold greater potency than the R(+) enantiomer. In human liver microsomal preparations using dextromethorphan O‑demethylation as a probe, S(–)-reduced haloperidol exhibited Ki = 0.11 µM, whereas R(+)-reduced haloperidol showed Ki = 1.1 µM [1]. The racemate had an intermediate Ki of 0.24 µM, and all three forms were more potent CYP2D6 inhibitors than the parent drug haloperidol (Ki = 0.89 µM) [1]. This stereoselective inhibition is critical because the S(–) enantiomer is the physiologically predominant form generated by hepatic haloperidol reductases [1].

CYP2D6 Drug-Drug Interaction Stereoselective Metabolism

Functional Sigma-1 Receptor Agonism and BDNF Secretion: A Qualitative Switch Absent in Haloperidol

Haloperidol is a sigma‑1 receptor antagonist and does not stimulate BDNF release from human astrocytic glial cells, whereas its reduced metabolite (dihydrohaloperidol) acts as a functionally selective sigma‑1 agonist that facilitates BDNF secretion via a sigma‑1 receptor‑dependent mechanism [1]. Both metabolites (haloperidol metabolite I and reduced haloperidol/metabolite II) stimulated BDNF release from CCF-STTG1 and U87MG human astrocytic cell lines, and this effect was blocked by the sigma‑1 selective antagonist BD1063 at 15 nM [1]. The parent drug haloperidol, despite comparable sigma‑1 affinity (Ki = 1.7 nM), did not facilitate BDNF secretion [1].

Sigma-1 Agonist BDNF Astroglia Functional Selectivity

Stereoselective Hepatic Oxidation: R/S Intrinsic Clearance Ratio of 1.40 in Human Liver Microsomes

The (R)-(+)-enantiomer of dihydrohaloperidol is oxidized back to haloperidol by human liver microsomes at a faster rate than the (S)-(–)-enantiomer, with an R/S intrinsic clearance (Vₘₐₓ/Kₘ) ratio of 1.40 [1]. This stereoselective oxidation, mediated by CYP isoenzymes, results in the S(–) enantiomer persisting longer in circulation, which likely underlies its predominance as the physiologically observed metabolite in patients treated with haloperidol [1][2].

Stereoselective Metabolism Hepatic Clearance Pharmacokinetics

MDR Reversal Activity: Dihydrohaloperidol Is Significantly Less Effective Than Haloperidol

Haloperidol concentration‑dependently (1–30 µM) enhanced vinblastine cytotoxicity in P‑glycoprotein‑overexpressing K562/VBL human leukemic cells and increased intracellular vinblastine accumulation, whereas its main metabolite dihydrohaloperidol displayed markedly reduced MDR‑reversing activity [1]. Haloperidol competitively inhibited [³H]-azidopine binding to P‑glycoprotein, with an IC₅₀ of 3.60 ± 0.64 µM for vinblastine transport inhibition [2]. In contrast, dihydrohaloperidol, lacking antipsychotic activity, had less of an effect, though specific fold‑difference values were not reported [1]. This differential MDR reversal potency is directly attributable to the carbonyl reduction that defines the metabolite.

P-glycoprotein MDR Reversal Chemosensitization

Optimal Research Applications of (S)-Dihydrohaloperidol Based on Quantitative Evidence


Sigma-1 Receptor Agonist Pharmacology Without Dopaminergic Confounds

For studies requiring selective sigma‑1 receptor activation without concurrent D2 antagonism, (S)-dihydrohaloperidol is the appropriate tool ligand. It provides S1R Ki = 1.5 nM with >350‑fold selectivity over D2R [1], and unlike haloperidol (an S1R antagonist), it acts as a functionally selective agonist that facilitates BDNF secretion from human astroglia [2]. This enables neurotrophic mechanism studies devoid of the extrapyramidal and sedative liabilities associated with D2 blockade.

Enantioselective CYP2D6 Drug–Drug Interaction Modeling

When constructing physiologically based pharmacokinetic (PBPK) models of haloperidol metabolism and drug–drug interactions, the S(–) enantiomer must be the reference CYP2D6 inhibitor. Its Ki of 0.11 µM is 10‑fold lower than the R(+) enantiomer (Ki = 1.1 µM) and 8‑fold lower than haloperidol (Ki = 0.89 µM), and it represents the predominant circulating metabolite form [3]. Use of racemate or the wrong enantiomer will under‑predict in vivo CYP2D6 inhibition severity.

Sigma-2 Receptor‑Targeted Probe Development

The S(–) enantiomer's 3.8‑fold higher sigma‑2 affinity (Ki = 8.2 nM) relative to the R(+) enantiomer (Ki = 31 nM) makes it the superior starting scaffold for structure–activity relationship (SAR) campaigns aimed at sigma‑2‑selective ligands [4]. Sigma‑2 receptors are overexpressed in proliferating tumor cells and are implicated in cancer imaging and therapy, where ligand affinity in the single‑digit nanomolar range is critical for target engagement at achievable in vivo concentrations.

In Vivo Studies Requiring Metabolic Stability Representative of the Human Condition

Because the (R)-enantiomer is oxidized back to haloperidol in human liver microsomes ~1.4‑fold faster than the S(–) enantiomer [5], animal studies using racemic dihydrohaloperidol confound interpretation by generating variable amounts of haloperidol. Procurement of the resolved S(–) enantiomer ensures that pharmacokinetic and behavioral endpoints reflect the pharmacology of reduced haloperidol rather than the summed effects of both the metabolite and regenerated haloperidol.

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